molecular formula C7H7N3OS B11188147 6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one

6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B11188147
M. Wt: 181.22 g/mol
InChI Key: CYRHUKQVXWTRFJ-UHFFFAOYSA-N
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Description

6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a prop-2-yn-1-ylsulfanyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyrimidin-4(3H)-one with propargyl mercaptan in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide.

Another approach involves the nucleophilic substitution of 6-chloropyrimidin-4(3H)-one with propargylamine, followed by thiolation with a suitable thiolating agent such as thiourea.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts and automated systems may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents such as ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions may require bases like triethylamine or pyridine to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4-ol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This binding can disrupt the enzyme’s function, leading to therapeutic effects such as inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one: Similar structure but with a methylsulfanyl group instead of a prop-2-yn-1-ylsulfanyl group.

    6-amino-2-(ethylsulfanyl)pyrimidin-4(3H)-one: Similar structure but with an ethylsulfanyl group instead of a prop-2-yn-1-ylsulfanyl group.

    6-amino-2-(propylsulfanyl)pyrimidin-4(3H)-one: Similar structure but with a propylsulfanyl group instead of a prop-2-yn-1-ylsulfanyl group.

Uniqueness

6-amino-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(3H)-one is unique due to the presence of the prop-2-yn-1-ylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This group can participate in additional reactions, such as click chemistry, making the compound versatile for various applications.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

4-amino-2-prop-2-ynylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H7N3OS/c1-2-3-12-7-9-5(8)4-6(11)10-7/h1,4H,3H2,(H3,8,9,10,11)

InChI Key

CYRHUKQVXWTRFJ-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=NC(=CC(=O)N1)N

Origin of Product

United States

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